3-Ethoxy-4-methoxybenzothioamide
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Overview
Description
3-Ethoxy-4-methoxybenzothioamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzothioamide, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methoxybenzothioamide typically involves the reaction of 3-ethoxy-4-methoxybenzonitrile with a suitable thiol reagent under specific conditions. One common method involves the use of hydrogen sulfide in the presence of a base, such as sodium hydroxide, to convert the nitrile group to a thioamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methoxybenzothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-methoxybenzothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxybenzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: A related compound with an aldehyde group instead of a thioamide group.
3-Ethoxy-4-methoxybenzonitrile: The precursor in the synthesis of 3-Ethoxy-4-methoxybenzothioamide.
4-Methoxybenzothioamide: Lacks the ethoxy group, providing a simpler structure for comparison.
Uniqueness
This compound is unique due to the combination of ethoxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-ethoxy-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-9-6-7(10(11)14)4-5-8(9)12-2/h4-6H,3H2,1-2H3,(H2,11,14) |
InChI Key |
MXIYVKRKPARNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N)OC |
Origin of Product |
United States |
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